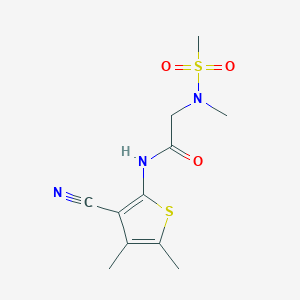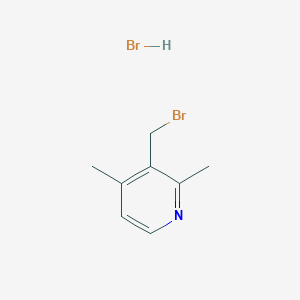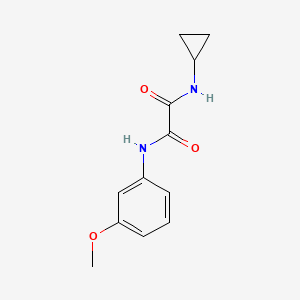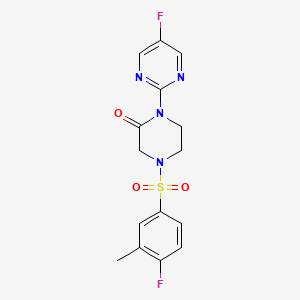![molecular formula C11H14ClNO2 B2814733 [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride CAS No. 2174002-24-3](/img/structure/B2814733.png)
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride, also known as AOPH, is a chemical compound that has been extensively studied for its potential use in scientific research. AOPH is a heterocyclic compound that contains an oxolane ring and a phenylmethanone group. Its unique chemical structure makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
作用機序
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride selectively inhibits GABA transporters by binding to their substrate binding site. This results in the inhibition of GABA uptake, leading to an increase in extracellular GABA levels. The exact mechanism of action of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is still being studied, but it is believed to involve the disruption of the conformational changes required for substrate transport.
Biochemical and Physiological Effects:
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been shown to increase extracellular GABA levels, which can have various biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity, and an increase in extracellular GABA levels can lead to the modulation of synaptic transmission. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its selectivity for GABA transporters, which makes it a valuable tool for studying their function. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its hydrophobicity, which can make it difficult to work with in aqueous solutions. Additionally, [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. One potential direction is the development of more potent and selective GABA transporter inhibitors based on the structure of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. Another direction is the study of the physiological and behavioral effects of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride in animal models, which could provide insights into its potential therapeutic applications. Additionally, the development of more stable analogs of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride could overcome some of the limitations associated with its use in lab experiments.
合成法
The synthesis of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride involves the reaction of 4-bromobenzophenone with (S)-(-)-4-amino-3-hydroxybutyric acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been extensively studied for its potential use as a tool compound in various scientific research applications. One of the most significant applications of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is in the study of GABA transporters. GABA transporters are responsible for the uptake of the neurotransmitter GABA, which plays a crucial role in regulating neuronal activity. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been shown to selectively inhibit GABA transporters, making it a valuable tool for studying their function.
特性
IUPAC Name |
[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2;1H/t9-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUHQOYYDUGST-DHTOPLTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137951710 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2814650.png)




![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)


![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)